1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea

Description

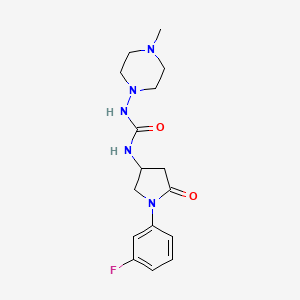

This compound features a pyrrolidin-5-one core substituted with a 3-fluorophenyl group at the 1-position and a 4-methylpiperazinyl urea moiety at the 3-position (Fig. 1). The 4-methylpiperazine moiety improves aqueous solubility due to its basic tertiary amine, which may facilitate interactions with acidic residues in enzyme active sites .

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpiperazin-1-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O2/c1-20-5-7-21(8-6-20)19-16(24)18-13-10-15(23)22(11-13)14-4-2-3-12(17)9-14/h2-4,9,13H,5-8,10-11H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLOAZVXIZKGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the piperazine moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and controlled temperatures (eg, reflux conditions)

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating specific diseases.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and cellular responses, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to urea derivatives with analogous heterocyclic cores or substituents (Table 1).

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations

In contrast, thiazole () or pyrazole () cores prioritize planar aromatic interactions. The indenopyrazole-thiazole hybrid () combines π-stacking (indenopyrazole) and hydrophobic interactions (thiazole), enhancing kinase inhibition .

Substituent Effects :

- Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects better than chlorinated analogs (e.g., 8b in ), which may improve membrane permeability.

- 4-Methylpiperazine vs. Simple Ureas : The 4-methylpiperazinyl group in the target compound and provides basicity and solubility, unlike the neutral methylpyrazole in MK13 ().

However, the indenopyrazole-thiazole scaffold in may confer higher selectivity.

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea is a synthetic organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpiperazin-1-yl)urea. Its molecular formula is , and it has a molecular weight of approximately 358.42 g/mol. The structure includes a fluorophenyl group, a pyrrolidinone ring, and a piperazine moiety, which contribute to its biological activity.

The biological activity of this compound primarily involves interactions with specific receptors and enzymes. It is hypothesized that the fluorophenyl group enhances binding affinity to target proteins, while the urea linkage facilitates hydrogen bonding interactions. This mechanism may modulate various signaling pathways, leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antineoplastic Activity : Preliminary studies suggest that this compound may have potential anti-cancer effects, particularly against various cancer cell lines. For instance, it has shown cytotoxicity in assays involving colorectal cancer (HT-29) and kidney cancer (TK-10) cells .

- Neuropharmacological Effects : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. It may act as a selective serotonin reuptake inhibitor (SSRI), influencing neurotransmitter levels in the brain .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity against HT-29 cells at concentrations as low as 10 µM .

- Neuroprotective Effects : A study focusing on neuroprotection found that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperazine moiety can enhance or diminish biological activity. Compounds with larger substituents at the piperazine position generally exhibited improved potency against cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea | Similar structure with chlorophenyl | Moderate antitumor activity |

| 1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpiperazin-1-yl)urea | Similar structure with methylphenyl | Lower binding affinity to target receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.